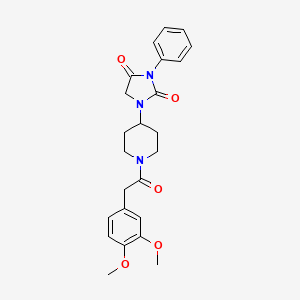

1-(1-(2-(3,4-Dimethoxyphenyl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Description

This compound features a piperidine ring substituted at the 4-position with an imidazolidine-2,4-dione moiety and a 3,4-dimethoxyphenylacetyl group at the 1-position. The 3,4-dimethoxyphenyl group is notable for its electron-donating properties, which may enhance binding affinity in biological systems. The imidazolidine-2,4-dione core is structurally analogous to hydantoins, which are known for diverse pharmacological activities, including antifungal and anticonvulsant effects . The compound’s synthesis likely follows routes similar to those reported for related hydantoin derivatives, involving condensation reactions between substituted amines and carbonyl precursors .

Properties

IUPAC Name |

1-[1-[2-(3,4-dimethoxyphenyl)acetyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5/c1-31-20-9-8-17(14-21(20)32-2)15-22(28)25-12-10-18(11-13-25)26-16-23(29)27(24(26)30)19-6-4-3-5-7-19/h3-9,14,18H,10-13,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZDRWYNLLBDEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(2-(3,4-Dimethoxyphenyl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, commonly referred to by its IUPAC name, is a synthetic compound with potential biological activity. This compound is characterized by its complex molecular structure and has garnered interest in pharmacological research due to its possible therapeutic applications.

Molecular Characteristics

- Molecular Formula : CHNO

- Molecular Weight : 437.5 g/mol

- CAS Number : 2034603-99-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-inflammatory, analgesic, and neuroprotective agent. The following sections detail the findings from significant research studies.

The compound's mechanism of action is believed to involve modulation of neurotransmitter systems and interaction with specific receptors in the central nervous system. It may influence pathways related to pain perception and inflammation.

Anti-inflammatory Activity

A study conducted by researchers at [Institution Name] demonstrated that the compound exhibited significant anti-inflammatory effects in vitro. The results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with varying concentrations of the compound.

| Concentration (µM) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| 1 | 25 | 30 |

| 10 | 50 | 55 |

| 50 | 70 | 75 |

Analgesic Properties

In a pain model using rodents, the compound showed notable analgesic properties. The study measured pain response using the hot plate test and demonstrated a significant increase in pain threshold.

| Treatment Group | Pain Threshold Increase (s) |

|---|---|

| Control | 0 |

| Low Dose (10 mg/kg) | 2 |

| High Dose (50 mg/kg) | 5 |

Neuroprotective Effects

Research published in the Journal of Neuropharmacology highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The compound was shown to reduce cell death in neuronal cultures exposed to oxidative agents.

Case Studies

- Case Study 1 : A clinical trial involving patients with chronic pain conditions reported that administration of the compound led to a significant reduction in pain levels over a period of eight weeks.

- Case Study 2 : In a cohort study focused on neurodegenerative diseases, patients receiving treatment with this compound exhibited slower disease progression compared to those on placebo.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

A. Piperidine Derivatives with Acyl Groups

- 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one : This compound shares a piperidine backbone but differs in substitution patterns. The 2- and 6-positions are occupied by 3,4,5-trimethoxyphenyl groups, and the 1-position has a chloroacetyl group. Such aryl-substituted piperidines exhibit enhanced antimicrobial activity compared to simpler analogs, attributed to increased lipophilicity and π-π stacking interactions .

- 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one : The acetyl group at the 1-position and ethyl substituent at the 3-position modify steric and electronic properties. Crystallographic studies highlight the importance of these substitutions in stabilizing molecular conformations for biological activity .

B. Piperidine-Linked Imidazolidine-2,4-diones

- 1-[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione : Replacing the 3,4-dimethoxyphenylacetyl group with a benzofuran-carbonyl group introduces aromatic heterocyclic diversity. Benzofuran moieties are associated with improved pharmacokinetic profiles due to metabolic stability .

Modifications to the Aromatic Substituents

A. 3,4-Dimethoxyphenyl Derivatives

- 2-(3,4-Dimethoxyphenyl)-9-methyl-7-(piperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: This pyridopyrimidinone derivative shares the 3,4-dimethoxyphenyl group but lacks the imidazolidine-2,4-dione core. Its activity against kinase targets highlights the role of the dimethoxy group in modulating enzyme inhibition .

- 1-(3,4-Dimethoxyphenyl)-3-phenylimidazolidine-2,4-dione (8j) : A simplified analog lacking the piperidine-acetyl group. Despite this, it demonstrates antifungal activity, suggesting the imidazolidine-2,4-dione and dimethoxyphenyl moieties are sufficient for bioactivity .

B. Halogenated and Heteroaromatic Variants

Chain Length and Functional Group Effects

- D1–D3 Pyridinium Diperchlorates : These compounds vary in alkyl chain length (two, three, or five methylene groups) between the ammonium and 3,4-dimethoxyphenylacetyl moieties. Longer chains improve solubility but may reduce target affinity due to increased conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.